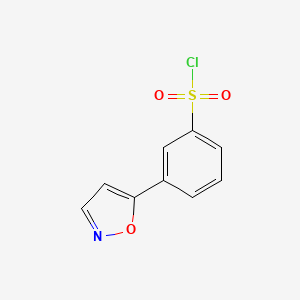
3,5-Bis(trifluoromethyl)benzylboronic acid
Overview
Description
3,5-Bis(trifluoromethyl)benzylboronic acid is a derivative of benzoic acid . It is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation . Its molecular formula is (CF3)2C6H3B(OH)2 .
Synthesis Analysis
This compound has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . It has also been used in the synthesis of 3,5-bis(trifluoromethyl)benzylamino benzamides . Furthermore, it has been used in the synthesis of a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework .Molecular Structure Analysis
The molecular formula of 3,5-Bis(trifluoromethyl)benzylboronic acid is C8H5BF6O2. Its average mass is 257.926 Da and its monoisotopic mass is 258.028687 Da .Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)benzylboronic acid has been involved in various chemical reactions. For instance, it has been used as an additive in propylene carbonate-based electrolytes for lithium-ion batteries .Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)benzylboronic acid is a white to cream powder with a melting point of 217-220 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 248.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Lithium-Sulfur Batteries
3,5-Bis(trifluoromethyl)benzylboronic acid: has been utilized in the synthesis of covalent organic frameworks that are instrumental in improving the performance of lithium-sulfur (Li-S) batteries . These frameworks help suppress the shuttle effect of polysulfides, which is a significant challenge in the commercialization of Li-S batteries. The modified separator with this compound has shown to enhance capacity and cyclic stability, offering a promising strategy for high-performance Li-S batteries.
Antimicrobial Agents
Derivatives of this compound have been synthesized as potent growth inhibitors of drug-resistant bacteria . These derivatives are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compounds exhibit low minimum inhibitory concentrations, indicating their potential as novel antibiotics.
Organic Synthesis
3,5-Bis(trifluoromethyl)benzylboronic acid: is a reactant involved in various organic synthesis processes. It is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, and in the creation of primary amino acid derivatives with anticonvulsant activity .
Analytical Chemistry
This compound serves as a building block in the determination of ionic perfluorinated substances and telomers in leachates from landfills and sediment samples . Its role in analytical chemistry is crucial for environmental monitoring and assessment.
Metabolism Studies
In vitro metabolism studies have identified 3,5-Bis(trifluoromethyl)benzylboronic acid as a significant metabolite in the metabolism of certain benzyl ethers . This highlights its importance in pharmacokinetics and drug development research.
Coupling Reactions
The compound is also involved in coupling reactions, such as the Ullman/Suzuki/Negishi coupling, which are fundamental in the construction of complex organic molecules . These reactions are pivotal in the development of pharmaceuticals and advanced materials.
Mechanism of Action
While the specific mechanism of action of 3,5-Bis(trifluoromethyl)benzylboronic acid is not fully understood, boronic acids have been found to have various biological applications. For instance, they have been found to inhibit CETP, leading to the elevation of HDL cholesterol and reduction of LDL cholesterol and triglycerides .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF6O2/c11-8(12,13)6-1-5(4-10(17)18)2-7(3-6)9(14,15)16/h1-3,17-18H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKPLMTAFTLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196889 | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzylboronic acid | |
CAS RN |
1451393-52-4 | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



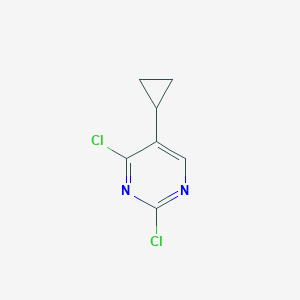

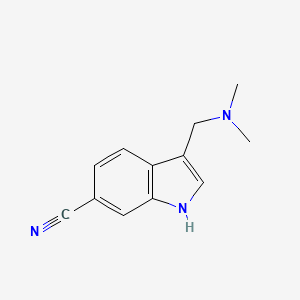
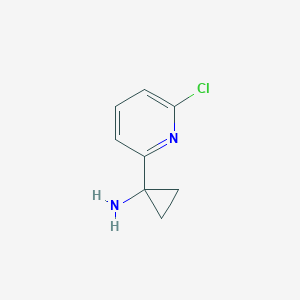
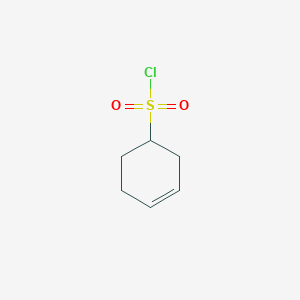
![Benzo[b]thiophene-2-sulfonyl chloride, 7-methyl-](/img/structure/B1425994.png)
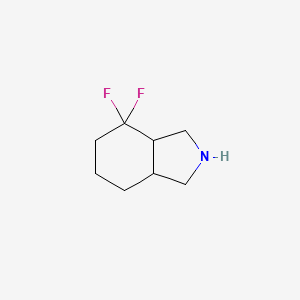


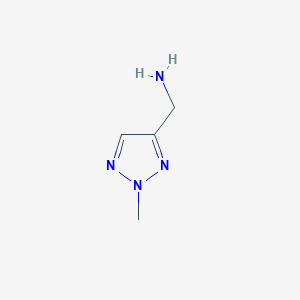
![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)
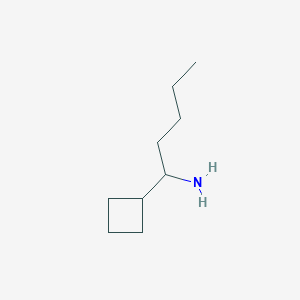
![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)
